molecular formula C23H20N2O2 B3055300 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione CAS No. 63822-42-4

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione

Cat. No.: B3055300
CAS No.: 63822-42-4
M. Wt: 356.4 g/mol
InChI Key: CXDUJZFFXVSCQH-UHFFFAOYSA-N
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Description

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione is a phthalimide derivative featuring a dibenzylamino-methyl substituent at the 2-position of the isoindole-1,3-dione core. This compound belongs to the isoindole-1,3-dione family, known for their broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

2-[(dibenzylamino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22-20-13-7-8-14-21(20)23(27)25(22)17-24(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUJZFFXVSCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359724
Record name 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63822-42-4
Record name 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Time Considerations

Kinetic studies reveal that temperatures below 80°C result in incomplete conversion, while prolonged heating above 120°C promotes degradation. Optimal conditions balance reaction time (8–16 hours) and temperature (100–110°C) to maximize yield without compromising stability.

Catalytic Enhancements

Recent advances employ transition-metal catalysts to lower activation energies. For example, iron-based catalysts have shown promise in accelerating Mannich-type alkylaminations, though their application to isoindole derivatives remains exploratory.

Purification and Characterization

Isolation Techniques

Crude reaction mixtures are typically purified via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Recrystallization from ethanol or methanol further enhances purity, particularly for removing unreacted dibenzylamine.

Spectroscopic Validation

  • NMR Spectroscopy : $$ ^1H $$ NMR spectra exhibit characteristic signals for the dibenzylamino group (δ 3.8–4.2 ppm, CH₂N) and isoindole aromatic protons (δ 7.5–8.1 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 329.1390 (C₁₉H₁₈N₂O₂).
  • IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (C-H, benzyl) validate the structure.

Comparative Analysis with Related Isoindole Derivatives

The synthetic route to 2-[(dibenzylamino)-methyl]-isoindole-1,3-dione shares similarities with other N-substituted isoindole derivatives but diverges in critical aspects:

Feature 2-[(Dibenzylamino)-Methyl]-Isoindole 4-Aminoisoindoline-1,3-Dione 2-(4-Hydroxybenzyl)-Isoindole
Substituent Dibenzylamino-methyl Amino Hydroxybenzyl
Synthetic Method Mannich reaction Reductive amination Electrophilic substitution
Yield 60–75% 50–65% 70–85%
Catalyst Acidic conditions None BF₃·Et₂O

This comparison underscores the versatility of the isoindole core in accommodating diverse functional groups through tailored synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (NEt3).

Major Products Formed

Scientific Research Applications

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on substituent modifications. Below is a comparative analysis with structurally related compounds:

Compound Substituent Key Properties Biological Activity Reference
2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d) 4-Chlorophenylamino group Higher crystallinity (93.42% yield), electron-withdrawing Cl enhances stability Antitumor (potential)
2-[(2-Methoxybenzyl)amino]-hydroxypropyl-isoindoline-1,3-dione (5) 2-Methoxybenzylamino and hydroxypropyl Moderate yield (26.3%), polar hydroxy group improves aqueous solubility Not explicitly reported
2-[4-(2-Methylimidazolyl)phenyl]-isoindole-1,3-dione (16) 2-Methylimidazolyl group High yield (95%), aromatic heterocycle enhances π-π stacking interactions Antitumor (IC₅₀ data not provided)
2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione Dibenzylamino-methyl Expected high lipophilicity, steric hindrance may reduce metabolic degradation Hypothesized antitumor/anti-inflammatory N/A

Physicochemical Properties

  • Lipophilicity: Dibenzylamino-methyl derivatives are predicted to have higher logP values compared to hydroxyalkyl or sulfonamide analogs (e.g., compound 17c ), influencing blood-brain barrier penetration.
  • Thermal Stability : Melting points vary widely; for example, compound 16 melts at 215–217°C, while hydrazone derivatives (17a ) melt at 185–187°C due to weaker intermolecular forces.

Key Research Findings

Substituent Impact on Bioactivity : Electron-donating groups (e.g., methoxy in compound 7 ) correlate with reduced cytotoxicity but improved solubility, whereas electron-withdrawing groups (e.g., nitro in 5h ) enhance reactivity but may increase toxicity .

Synthetic Efficiency : Palladium-catalyzed methods outperform classical routes in yield and functional group compatibility, critical for scaling pharmaceutical production.

Structural-Activity Relationships (SAR): The dibenzylamino group’s steric bulk may limit binding to certain enzyme active sites compared to smaller substituents (e.g., methylimidazolyl in 16 ).

Biological Activity

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione is a compound belonging to the isoindole-1,3-dione family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Chemical Structure and Properties

The compound features a dibenzylamino group attached to an isoindole-1,3-dione core. This structural configuration is crucial for its biological activities, as modifications in the substituents can significantly influence its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoindole-1,3-dione derivatives, including 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione.

  • In Vitro Studies : The compound has shown inhibitory effects on various cancer cell lines. For instance, in a study evaluating its effects on A549 lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell viability .
  • In Vivo Studies : In xenograft models involving nude mice injected with A549 cells, treatment with this compound resulted in reduced tumor sizes over a 60-day period. Histopathological analyses indicated that the compound not only inhibited tumor growth but also exhibited low toxicity to normal tissues .

Anti-inflammatory Effects

Isoindole derivatives have been reported to possess anti-inflammatory properties by modulating various inflammatory pathways:

  • Mechanisms of Action : These compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10. This dual action suggests their potential utility in treating inflammatory diseases .
  • Specific Activities : Research indicates that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The presence of aromatic moieties in these compounds enhances their affinity for COX enzymes .

Antimicrobial Activity

The antimicrobial efficacy of isoindole derivatives has also been explored:

  • Activity Against Bacteria and Fungi : Studies have shown that halogenated derivatives of isoindole-1,3-dione exhibit enhanced antimicrobial activity against various pathogens. For instance, certain derivatives have been reported to outperform traditional antibiotics against specific bacterial strains .

Summary of Biological Activities

Biological Activity Effect Mechanism
AnticancerCytotoxicity against A549 cellsInhibition of cell viability via apoptosis
Anti-inflammatoryReduced levels of TNF-α and IL-6Inhibition of COX enzymes and modulation of cytokines
AntimicrobialEnhanced activity against bacteria and fungiHalogenation increases efficacy

Case Study 1: Anticancer Efficacy

A study involving the administration of 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione to nude mice demonstrated significant tumor suppression in xenograft models. The treated groups exhibited reduced tumor volumes compared to controls over a period of 60 days, indicating robust anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that isoindole derivatives could modulate inflammatory responses by downregulating iNOS and COX-2 expression in macrophages. This suggests their potential for therapeutic use in conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of phthalimide derivatives with primary amines. For example, describes the reaction of hydroxymethylphthalimide with substituted anilines in chloroform or methanol under reflux, yielding derivatives with 64–94% efficiency. Solvent choice (e.g., CHCl₃ vs. acetone) and reaction time significantly impact crystallinity and purity . highlights a Mannich-type reaction using formaldehyde and heterocyclic amines in ethanol, with yields dependent on reflux duration and base (KOH) concentration .

Q. How are isoindole-1,3-dione derivatives characterized structurally, and what analytical techniques are most effective?

  • Methodology : Infrared (IR) spectroscopy confirms carbonyl (C=O) and amine (N–H) functional groups, while UV spectroscopy monitors π→π* transitions in the isoindole core . Nuclear magnetic resonance (NMR) is critical for resolving regiochemical ambiguities; for example, demonstrates how ¹H/¹³C NMR distinguishes aziridine isomers (e.g., compound 18, 5:95 isomer ratio) via chemical shift splitting . Elemental analysis validates empirical formulas, though minor discrepancies (e.g., 0.2% C/H/N variance in ) may arise from hydration or solvent residues .

Q. What role do substituents on the amine component play in the physicochemical properties of these compounds?

  • Methodology : Electron-withdrawing groups (e.g., nitro in 5h, ) reduce solubility in polar solvents but enhance thermal stability, as seen in boiling points exceeding 400°C . Bulky substituents (e.g., dibenzylamino in the target compound) increase steric hindrance, potentially reducing reactivity in follow-up reactions like acylations . Lipophilicity (LogP ≈ 1.7–2.0) and polar surface area (PSA ≈ 54 Ų) can be tuned for bioavailability using fluorine or methoxy groups .

Advanced Research Questions

Q. How can palladium-catalyzed methods improve the synthesis of isoindole-1,3-dione derivatives compared to traditional approaches?

  • Methodology : Palladium-catalyzed aminocarbonylation () enables one-step synthesis from o-halobenzoates, avoiding multi-step phthalic anhydride routes. This method tolerates functional groups (e.g., nitro, methoxy) that may degrade under classical acidic conditions . Catalytic cycles involving Pd(0)/Pd(II) intermediates enhance regioselectivity, particularly for sterically hindered amines, though ligand choice (e.g., phosphines) requires optimization to prevent dehalogenation side reactions .

Q. What strategies are employed to resolve contradictory data in spectroscopic characterization of isoindole-1,3-dione derivatives?

  • Methodology : For NMR-detectable isomerism (e.g., aziridine derivatives in ), variable-temperature NMR or chiral shift reagents can resolve dynamic equilibria . Discrepancies between calculated and experimental elemental analysis (e.g., 5d in ) are addressed via thermogravimetric analysis (TGA) to detect solvent retention . High-resolution mass spectrometry (HRMS) in confirms molecular ions (e.g., m/z 397.1064 for compound 19), resolving ambiguities from isobaric species .

Q. How do structural modifications of isoindole-1,3-dione derivatives impact their biological activity, such as MAO or ChE inhibition?

  • Methodology : demonstrates that 2-(3,4-dihydroisoquinolin-1-yl) derivatives exhibit MAO-B selectivity (IC₅₀ < 1 µM) due to hydrophobic interactions with the enzyme’s substrate cavity. Substituents like fluorine () enhance blood-brain barrier penetration, critical for neuroactive compounds . Molecular docking () reveals that planarity of the isoindole ring and hydrogen bonding with catalytic residues (e.g., Tyr435 in MAO-B) correlate with inhibitory potency .

Q. What computational methods are utilized to predict the bioactivity and binding modes of these compounds?

  • Methodology : 3D-QSAR models () map steric/electrostatic fields to antiproliferative activity (e.g., against colon adenocarcinoma), guiding substituent placement . Molecular dynamics simulations (implicit in ) assess stability of docked complexes, with binding free energies (ΔG) calculated via MM-PBSA. For boronic ester derivatives (), DFT calculations predict protodeboronation kinetics, informing reactivity in Suzuki-Miyaura cross-couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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